2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Description
This compound features a pyridine core substituted with an ethoxy group at position 2, a pinacol boronate ester at position 5, and an amine group at position 2. Its molecular formula is C₁₃H₂₀BN₂O₃ (calculated molecular weight: 278.12 g/mol). The ethoxy group enhances lipophilicity compared to smaller alkoxy substituents, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl structures for pharmaceuticals .
The compound is primarily used as a versatile intermediate in drug discovery, particularly in kinase inhibitor synthesis and boron-containing therapeutics. Its structural design balances reactivity and stability, making it suitable for diverse coupling conditions .
Properties
Molecular Formula |
C13H21BN2O3 |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H21BN2O3/c1-6-17-11-10(15)7-9(8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6,15H2,1-5H3 |
InChI Key |
UIGAPINFOJLQPO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Ethoxy-3-nitropyridine or 2-ethoxypyridine derivatives serve as common starting points.
- Bis(pinacolato)diboron (B2pin2) is the standard reagent for installing the boronate ester.
- Palladium-based catalysts facilitate the borylation reaction.
- Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are used to reduce nitro groups to amines.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Borylation of 2-ethoxy-3-nitropyridine at the 5-position | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), inert atmosphere (N2 or Ar), elevated temperature (80–100 °C) | Forms 2-ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine intermediate |
| 2 | Reduction of nitro group to amino group | Hydrogen gas, Pd/C catalyst, solvent (e.g., ethanol or ethyl acetate), room temperature to mild heating | Converts nitro group at 3-position to amino group, yielding target compound |
| 3 | Purification | Flash chromatography on silica gel, elution with gradient of ethyl acetate/hexanes | Ensures isolation of pure 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Experimental Details and Research Data
Borylation Reaction
- Typically, the borylation is carried out by stirring a mixture of 2-ethoxy-3-nitropyridine (1 equiv), bis(pinacolato)diboron (1.2 equiv), palladium catalyst (2–5 mol%), and potassium acetate (3 equiv) in 1,4-dioxane or dimethylformamide (DMF) under nitrogen atmosphere.
- Reaction temperature is maintained at 80–100 °C for 12–24 hours.
- Completion is monitored by thin-layer chromatography (TLC) or HPLC.
Nitro Reduction
- The nitro intermediate is dissolved in ethanol or ethyl acetate, and hydrogen gas is bubbled through the solution in the presence of Pd/C catalyst (5–10%).
- Reaction proceeds at room temperature or slightly elevated temperature (25–50 °C) for 6–12 hours.
- Reaction progress is monitored by TLC or LC-MS.
- After completion, the catalyst is filtered off, and solvent is removed under reduced pressure.
Purification and Characterization
- The crude product is purified by flash chromatography using silica gel columns.
- Elution typically uses a gradient from 0% to 50% ethyl acetate in hexanes.
- The pure compound is characterized by NMR (¹H, ¹³C), mass spectrometry (MS), and melting point analysis.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| Borylation of 2-ethoxy-3-nitropyridine | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 80–100 °C, N2, 12–24 h | 70–85 | High regioselectivity for 5-position |
| Reduction of nitro to amine | H2, Pd/C | RT–50 °C, 6–12 h | 80–90 | Clean conversion, minimal side products |
| Purification | Flash chromatography | Silica gel, EtOAc/hexanes gradient | — | Obtains analytically pure compound |
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester and facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Cross-Coupling Products: Biaryl compounds or other coupled products depending on the halide used.
Oxidation Products: Boronic acids or borate esters.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The ethoxy and amine groups can also participate in various chemical transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The following table summarizes key analogues and their distinguishing features:
Biological Activity
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is , with a molecular weight of 250.10 g/mol. Its structure features a pyridine ring substituted with an ethoxy group and a dioxaborolane moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dioxaborolane group can participate in reversible covalent bonding with nucleophiles such as amino acids in proteins. This property may enhance the compound's efficacy as a kinase inhibitor or in other enzymatic pathways.
Anticancer Activity
Research indicates that compounds similar to 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine exhibit significant anticancer properties. The compound's ability to inhibit tyrosine kinases has been particularly noted. For instance:
- Inhibition of c-MET and ALK : Studies have shown that derivatives of this compound can inhibit c-MET and ALK kinases effectively. This inhibition is crucial in the context of non-small cell lung cancer (NSCLC) treatment .
- Cytotoxicity Assays : MTT assays conducted on various cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The IC50 values were comparable to those of established inhibitors like crizotinib .
Other Biological Activities
Apart from anticancer effects, there are indications of other biological activities:
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial properties against a range of pathogens.
- Neuroprotective Effects : Preliminary research hints at potential neuroprotective effects in models of neurodegenerative diseases.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
